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Compound of Interest

Compound Name: 5-Methyl-2-pyridinesulfonamide

Cat. No.: B143914 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-
pyridinesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the key spectroscopic data—Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)

Spectroscopy—for the chemical compound 5-Methyl-2-pyridinesulfonamide. As an important

structural motif in medicinal chemistry, a thorough understanding of its spectroscopic signature

is crucial for synthesis confirmation, quality control, and metabolite identification. This

document moves beyond a simple data summary, offering insights into the principles of

analysis, detailed experimental protocols, and an expert interpretation of the spectral features.

Molecular Identity and Structure
5-Methyl-2-pyridinesulfonamide is an arylsulfonamide derivative of pyridine. Its structure,

confirmed by its chemical formula and molecular weight, forms the basis for all subsequent

spectroscopic interpretation.[1][2]

Molecular Formula: C₆H₈N₂O₂S

Molecular Weight (Isotopic): 172.03 g/mol

Monoisotopic Mass: 172.03064868 Da[1]
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CAS Number: 65938-77-4[2]

Caption: Chemical structure of 5-Methyl-2-pyridinesulfonamide.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For 5-Methyl-2-pyridinesulfonamide, high-resolution

mass spectrometry (HRMS) provides unambiguous confirmation of its molecular formula, while

tandem MS (MS/MS) reveals its structural characteristics through controlled fragmentation.

Principles and Causality
In electrospray ionization (ESI), the molecule is typically protonated to form the

pseudomolecular ion [M+H]⁺. The high mass accuracy of modern analyzers like Orbitrap or FT-

ICR allows the measured mass to be matched to the theoretical mass of C₆H₉N₂O₂S⁺ with

parts-per-million (ppm) precision, confirming the elemental formula.

Collision-induced dissociation (CID) of the [M+H]⁺ ion induces fragmentation. A hallmark of

arylsulfonamides is the neutral loss of sulfur dioxide (SO₂), a stable small molecule.[3][4] This

process involves the cleavage of the C-S and S-N bonds and is often a dominant pathway in

the fragmentation spectrum.[3]

Proposed Key Fragmentation Pathway
The fragmentation cascade provides a structural fingerprint of the molecule.

[M+H]⁺
m/z = 173.038

[M+H - SO₂]⁺
m/z = 109.055

- SO₂ (64 Da) [C₅H₅N₂]⁺
m/z = 93.045

- CH₄

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation of 5-Methyl-2-pyridinesulfonamide.

Interpretation of Fragmentation:
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Precursor Ion [M+H]⁺ (m/z 173.038): The protonated molecule is the starting point for

MS/MS analysis.

Loss of SO₂ (m/z 109.055): The most characteristic fragmentation is the elimination of a

neutral sulfur dioxide molecule (64 Da).[3] This yields the 5-methyl-2-aminopyridine cation, a

highly stable fragment.

Further Fragmentation (e.g., m/z 93.045): The m/z 109 fragment may undergo further

fragmentation, such as the loss of methane (CH₄), although this is a less common pathway.

Experimental Protocol: LC-MS/MS
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL

with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a

gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over several minutes.

Mass Spectrometry (ESI+):

Full Scan (MS1): Acquire data from m/z 100-300 to identify the [M+H]⁺ ion at ~173.04.

Tandem MS (MS2): Isolate the precursor ion (m/z 173.04) and apply collision energy (e.g.,

15-30 eV) to induce fragmentation. Acquire the product ion spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is

an excellent technique for confirming the presence of the key sulfonamide and pyridine

moieties.

Principles and Causality
Specific bonds and functional groups absorb infrared radiation at characteristic frequencies,

causing them to vibrate (stretch, bend). The strong dipole moments of the S=O and N-H bonds

in the sulfonamide group lead to intense, easily identifiable absorption bands. The positions of

these bands provide direct evidence for the molecule's functional makeup.
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Predicted Characteristic IR Absorption Bands
While an experimental spectrum is definitive, the expected absorption frequencies for 5-
Methyl-2-pyridinesulfonamide can be reliably predicted based on extensive empirical data for

related compounds.[5][6]

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3390–3320
N-H Asymmetric

Stretch
-SO₂NH₂ Medium-Strong

3280–3230
N-H Symmetric

Stretch
-SO₂NH₂ Medium

3100–3000 Aromatic C-H Stretch Pyridine Ring Medium-Weak

2980–2850 Aliphatic C-H Stretch -CH₃ Medium-Weak

1600–1550
C=N, C=C Ring

Stretch
Pyridine Ring Medium-Strong

1345–1315
SO₂ Asymmetric

Stretch
-SO₂-NH₂ Strong

1185–1145
SO₂ Symmetric

Stretch
-SO₂-NH₂ Strong

925–900 S-N Stretch S-NH₂ Medium

Expertise & Experience: The two distinct bands for the SO₂ group (asymmetric and symmetric)

and the two bands for the primary amine N-H stretch are cornerstone identifiers for a primary

sulfonamide. Their presence and high intensity provide trustworthy confirmation of this

functional group.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: No special preparation is needed for a solid sample. Place a small

amount of the powdered 5-Methyl-2-pyridinesulfonamide directly onto the ATR crystal
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(e.g., diamond or germanium).

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

Data Analysis: The resulting spectrum should be background-corrected and analyzed for the

key peaks listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of a molecule. ¹H NMR identifies the number and connectivity of protons, while ¹³C

NMR reveals the chemical environment of each carbon atom.

Principles and Causality
Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external

magnetic field, they align in specific orientations. The precise energy required to flip these

nuclei from one state to another is measured as a chemical shift (δ), reported in parts per

million (ppm). This shift is highly sensitive to the local electronic environment. Electron-

withdrawing groups, like the sulfonamide, pull electron density away from nearby nuclei,

"deshielding" them and causing them to resonate at a higher chemical shift (downfield).

Predicted ¹H NMR Spectrum
The prediction is based on the known effects of substituents on a pyridine ring. The -SO₂NH₂

group is strongly electron-withdrawing, significantly deshielding the adjacent proton (H-3) and

the proton para to it (H-6). The methyl group is weakly electron-donating. Data from analogous

compounds like 2-amino-5-methylpyridine is used to refine these predictions.[7]
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Predicted Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.55 d 1H H-6

Ortho to the ring

nitrogen and

para to the

electron-

withdrawing

SO₂NH₂ group,

causing strong

deshielding.

~8.05 d 1H H-3

Ortho to the

strongly electron-

withdrawing

SO₂NH₂ group,

causing

significant

deshielding.

~7.85 dd 1H H-4

Meta to both the

SO₂NH₂ group

and the methyl

group.

~7.50 br s 2H -SO₂NH₂

Protons on

nitrogen; often

broad and may

exchange with

D₂O.[5]

~2.45 s 3H -CH₃

Standard

chemical shift for

a methyl group

attached to an

aromatic ring.

Expected Coupling Constants (J): J₃,₄ ≈ 8.5 Hz; J₄,₆ ≈ 2.5 Hz
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Predicted ¹³C NMR Spectrum
The electron-withdrawing sulfonamide group strongly deshields the carbon it is attached to (C-

2), while the methyl group has a smaller shielding effect.

Predicted Shift (δ, ppm) Assignment Rationale

~160.0 C-2

Ipso-carbon attached to the

highly electronegative

sulfonamide group, resulting in

extreme deshielding.

~152.0 C-6
Ortho to the ring nitrogen,

deshielded.

~138.0 C-4
Influenced by both

substituents.

~135.0 C-5
Ipso-carbon attached to the

methyl group.

~121.0 C-3

Shielded relative to other ring

carbons but deshielded by the

adjacent SO₂NH₂ group.

~18.5 -CH₃
Typical shift for an aromatic

methyl carbon.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-Methyl-2-pyridinesulfonamide in ~0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often

preferred for sulfonamides to clearly observe the N-H protons.

Data Acquisition (e.g., 400 MHz spectrometer):

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
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2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C

correlation) experiments to unambiguously assign proton and carbon signals and confirm

connectivity.

Data Processing: Process the data (Fourier transform, phase correction, baseline correction)

and reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm

for ¹H and 39.52 ppm for ¹³C).

Conclusion
The structural elucidation of 5-Methyl-2-pyridinesulfonamide is reliably achieved through a

combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance

spectroscopy. Mass spectrometry confirms the molecular formula and reveals a characteristic

loss of SO₂ upon fragmentation. IR spectroscopy provides definitive evidence for the key

sulfonamide and pyridine functional groups. Finally, ¹H and ¹³C NMR spectroscopy map out the

complete atomic connectivity, with chemical shifts governed by the predictable electronic

effects of the sulfonamide and methyl substituents on the pyridine ring. The protocols and

predictive data herein serve as a robust reference for any scientist working with this important

chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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